molecular formula C5H9ClF3N B6175971 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride CAS No. 2624135-98-2

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride

Cat. No. B6175971
CAS RN: 2624135-98-2
M. Wt: 175.6
InChI Key:
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Description

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a derivative of pyrrolidine, a cyclic amine, with a difluoromethyl group attached to the 3-position . The safety data sheet indicates that it may cause respiratory irritation .


Synthesis Analysis

The synthesis of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is characterized by a pyrrolidine ring with a difluoromethyl group attached to the 3-position . The molecular weight of the compound is 157.59 Da .


Chemical Reactions Analysis

Difluoromethylation is a key process in the chemical reactions involving 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride . This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Mechanism of Action

While the specific mechanism of action for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is not mentioned in the search results, compounds with similar structures such as eflornithine (a difluoromethylated compound) are known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

The safety data sheet for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride indicates that it may cause respiratory irritation . Other safety information includes hazard statements such as H302, H315, H319, and H335 .

Future Directions

The future directions for research on 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involve further exploration of difluoromethylation processes . This includes the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting area of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves the reaction of difluoromethylamine with 3-fluoropyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "Difluoromethylamine", "3-fluoropyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethylamine to a reaction flask", "Add 3-fluoropyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride as a white solid" ] }

CAS RN

2624135-98-2

Product Name

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride

Molecular Formula

C5H9ClF3N

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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